molecular formula C17H20N6O3S2 B2656500 1-(methylsulfonyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-4-carboxamide CAS No. 2034262-17-2

1-(methylsulfonyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-4-carboxamide

Cat. No.: B2656500
CAS No.: 2034262-17-2
M. Wt: 420.51
InChI Key: PKHQTPKQAFOBLE-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-4-carboxamide is a complex organic compound. It is particularly noteworthy for its diverse applications in the fields of chemistry, biology, medicine, and industry, indicating its wide-ranging utility.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-(methylsulfonyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-4-carboxamide often starts with the preparation of intermediate compounds. The reactions typically involve controlled environments with specified temperatures, solvents, and catalysts to ensure the precise formation of the desired product.

Industrial Production Methods: : For industrial production, large-scale synthesis methods are designed to be efficient and cost-effective. These methods might involve continuous flow techniques, optimized reaction conditions, and the use of automated systems to monitor and control the synthesis process.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo a variety of reactions, including oxidation, reduction, and substitution. Each of these reactions involves different pathways and conditions that must be carefully controlled to achieve the desired outcomes.

Common Reagents and Conditions: : The reagents commonly used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical factors that influence the efficiency and outcome of these reactions.

Major Products: : The products of these reactions vary depending on the specific reactants and conditions used. For instance, oxidation might yield sulfoxides or sulfones, while substitution reactions could lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Chemistry: : In chemistry, 1-(methylsulfonyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-4-carboxamide is studied for its reactivity and potential as a precursor for more complex molecules.

Biology: : Biologically, this compound might be explored for its interactions with proteins and enzymes, potentially serving as a ligand in biochemical assays or as a tool in molecular biology research.

Medicine: : Medicinal research could investigate this compound for its pharmacological properties, including its potential as a drug candidate. Its interactions with biological targets could offer insights into new therapeutic pathways.

Industry: : Industrial applications might involve the use of this compound in materials science, perhaps in the development of new polymers or as an intermediate in the synthesis of complex organic materials.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-4-carboxamide involves its interactions at the molecular level with specific targets. These interactions could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The molecular pathways affected by these interactions could lead to various biochemical and physiological effects.

Comparison with Similar Compounds

Similar Compounds: : Compounds similar to 1-(methylsulfonyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-4-carboxamide include other triazolopyridazine derivatives and sulfonyl piperidine analogs.

Uniqueness: : The unique aspect of this compound might be its specific substituents and the resulting properties they impart. Its exact chemical structure allows for particular reactivity and interactions that distinguish it from related compounds.

Properties

IUPAC Name

1-methylsulfonyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3S2/c1-28(25,26)22-8-6-12(7-9-22)17(24)18-11-16-20-19-15-5-4-13(21-23(15)16)14-3-2-10-27-14/h2-5,10,12H,6-9,11H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHQTPKQAFOBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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